What is the function of the Ivdde protecting group in peptide synthesis?
What is the function of the Ivdde protecting group in peptide synthesis?
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of available options, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a critical tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine and the δ-amino group of ornithine. Its unique properties facilitate the construction of complex peptide architectures, including branched, cyclic, and site-specifically modified peptides, which are of paramount importance in modern drug discovery and development.
The Ivdde group is a hydrazine-labile protecting group that exhibits remarkable stability to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the Ivdde-protected amine on the solid support without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups. This selective unmasking opens up a plethora of possibilities for on-resin modifications, enabling the synthesis of peptides with intricate structures and tailored functionalities.
Core Function and Advantages
The primary function of the Ivdde protecting group is to provide an orthogonal protection strategy in Fmoc-SPPS. This means it can be removed under specific, mild conditions that do not cleave other protecting groups present on the peptide chain. The key advantages of employing the Ivdde group include:
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Orthogonality: The Ivdde group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for the final cleavage of the peptide from the resin.[1][2] This allows for the selective deprotection of the Ivdde-protected amine at any stage of the synthesis.
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Mild Cleavage Conditions: Removal of the Ivdde group is achieved with a dilute solution of hydrazine (typically 2-4%) in a solvent like N,N-dimethylformamide (DMF).[1][3] These conditions are generally mild and do not compromise the integrity of the growing peptide chain.
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Enhanced Stability: Compared to its predecessor, the Dde group, the Ivdde group offers superior stability and is less prone to migration to other free amines within the peptide sequence, a significant side reaction that can lead to impurities.[4]
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Facilitation of Complex Peptide Synthesis: The ability to selectively deprotect a side chain on the resin is instrumental in the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid, and in the on-resin cyclization of peptides. It also allows for the site-specific attachment of labels, such as fluorescent dyes or polyethylene glycol (PEG) chains.
Quantitative Data on Ivdde Removal
The efficiency of Ivdde group removal is influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following tables summarize key quantitative data on the deprotection of the Ivdde group.
| Parameter | Condition | Deprotection Efficiency | Reference |
| Hydrazine Concentration | 2% Hydrazine in DMF | ~50% | |
| 4% Hydrazine in DMF | Near Complete | ||
| Reaction Time (with 2% Hydrazine) | 3 minutes (3 repetitions) | Low | |
| 5 minutes (3 repetitions) | Marginal Increase (~50%) | ||
| Number of Repetitions (with 2% Hydrazine, 3 min each) | 3 repetitions | Low | |
| 4 repetitions | Nominal Increase |
| Parameter | Condition | Purity/Yield | Reference |
| Microwave-Assisted Synthesis of Branched Peptides | Fmoc-Lys(ivDde)-OH as branch point | 71-77% purity | Not specified in search results |
| On-resin Cyclization of cRGDyK | Cleavage of Ivdde from linear precursor | 98% yield of cRGDyK |
Experimental Protocols
Standard Protocol for On-Resin Ivdde Deprotection
This protocol describes the standard procedure for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.
Materials:
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Peptidyl-resin with an Ivdde-protected amino acid.
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N,N-Dimethylformamide (DMF).
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Hydrazine monohydrate.
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Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.
Procedure:
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Swell the peptidyl-resin in DMF in a suitable reaction vessel.
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Drain the DMF from the resin.
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Add the deprotection solution (2% hydrazine in DMF) to the resin.
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Agitate the mixture at room temperature for 3-5 minutes.
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Drain the deprotection solution.
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Repeat steps 3-5 two to three more times to ensure complete removal of the Ivdde group. The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product, an indazole derivative, absorbs strongly at 290 nm.
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Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleavage by-product.
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The resin is now ready for the subsequent coupling step or other on-resin modification.
Optimized Protocol for Ivdde Removal
For sequences where Ivdde removal is sluggish, the following optimized conditions can be employed.
Materials:
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Peptidyl-resin with an Ivdde-protected amino acid.
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N,N-Dimethylformamide (DMF).
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Hydrazine monohydrate.
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Optimized deprotection solution: 4% (v/v) hydrazine monohydrate in DMF.
Procedure:
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Swell the peptidyl-resin in DMF.
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Drain the DMF.
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Add the optimized deprotection solution (4% hydrazine in DMF) to the resin.
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Agitate the mixture at room temperature for 3 minutes.
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Drain the solution.
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Repeat steps 3-5 two more times.
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Wash the resin extensively with DMF.
Mandatory Visualizations
Logical Workflow for Branched Peptide Synthesis using Ivdde
The following diagram illustrates the logical steps involved in the solid-phase synthesis of a branched peptide utilizing the Ivdde protecting group.
Caption: Workflow for branched peptide synthesis using Ivdde.
Ubiquitination Signaling Pathway
The synthesis of ubiquitinated peptides and proteins is a powerful tool for studying the intricate ubiquitin-proteasome system. The Ivdde protecting group can be instrumental in creating isopeptide-linked ubiquitin chains on synthetic peptides, which can then be used as substrates or probes in ubiquitination and deubiquitination assays. The following diagram provides a simplified overview of the ubiquitination signaling pathway.
Caption: Simplified ubiquitination signaling cascade.
Experimental Workflow for a Deubiquitinase (DUB) Assay
Synthetic ubiquitinated peptides, often prepared using orthogonal protecting groups like Ivdde, are crucial reagents for in vitro assays that measure the activity of deubiquitinating enzymes (DUBs). The following workflow outlines a typical fluorometric DUB activity assay.
Caption: Workflow for a deubiquitinase (DUB) activity assay.
